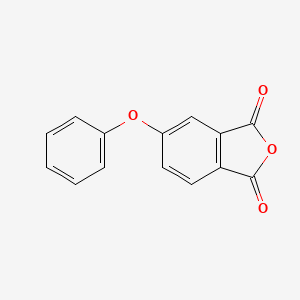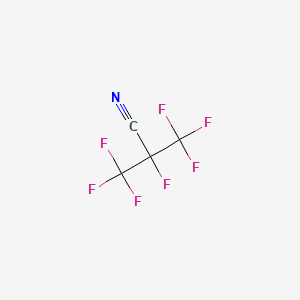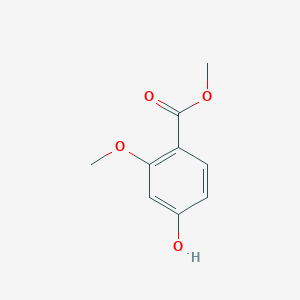![molecular formula C6H4ClN3 B1590288 7-Cloro-pirazolo[1,5-a]pirimidina CAS No. 58347-49-2](/img/structure/B1590288.png)
7-Cloro-pirazolo[1,5-a]pirimidina
Descripción general
Descripción
7-Chloropyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C6H4ClN3 It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring
Aplicaciones Científicas De Investigación
7-Chloropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
Target of Action
The primary target of 7-Chloropyrazolo[1,5-A]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle. It is involved in G1-S phase transition and G2-M transition, and its deregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
7-Chloropyrazolo[1,5-A]pyrimidine interacts with its target, CDK2, by binding to the ATP-binding pocket of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 by 7-Chloropyrazolo[1,5-A]pyrimidine affects the cell cycle regulatory pathway. CDK2 is essential for the transition from G1 phase to S phase and from G2 phase to M phase. By inhibiting CDK2, 7-Chloropyrazolo[1,5-A]pyrimidine prevents the progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where the cell cycle is often deregulated .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and its solubility can influence its bioavailability
Result of Action
The molecular effect of 7-Chloropyrazolo[1,5-A]pyrimidine’s action is the inhibition of CDK2 activity . On a cellular level, this leads to cell cycle arrest, which can result in the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of 7-Chloropyrazolo[1,5-A]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound is classified as an irritant and can cause severe skin burns and eye damage, indicating that it should be handled with care
Análisis Bioquímico
Biochemical Properties
7-Chloropyrazolo[1,5-A]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 7-Chloropyrazolo[1,5-A]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, 7-Chloropyrazolo[1,5-A]pyrimidine can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 7-Chloropyrazolo[1,5-A]pyrimidine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, 7-Chloropyrazolo[1,5-A]pyrimidine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloropyrazolo[1,5-A]pyrimidine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloropyrazolo[1,5-A]pyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 7-Chloropyrazolo[1,5-A]pyrimidine has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 7-Chloropyrazolo[1,5-A]pyrimidine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell signaling and gene expression. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s activity and effects .
Metabolic Pathways
7-Chloropyrazolo[1,5-A]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 7-Chloropyrazolo[1,5-A]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, 7-Chloropyrazolo[1,5-A]pyrimidine can be transported across cell membranes by ABC transporters, which are known to regulate the intracellular concentration of various compounds .
Subcellular Localization
The subcellular localization of 7-Chloropyrazolo[1,5-A]pyrimidine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects. For example, 7-Chloropyrazolo[1,5-A]pyrimidine has been observed to localize in the nucleus, where it can interact with transcription factors and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in an inert atmosphere at temperatures ranging from 96°C to 103°C .
Industrial Production Methods
Industrial production methods for 7-Chloropyrazolo[1,5-a]pyrimidine are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the chlorine substitution.
7-Substituted Pyrazolo[1,5-a]pyrimidines: Compounds with various substituents at the 7-position, such as alkyl, aryl, and heteroaryl groups.
Uniqueness
7-Chloropyrazolo[1,5-a]pyrimidine is unique due to the presence of the chlorine atom at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other pyrazolo[1,5-a]pyrimidines. This substitution can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Propiedades
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQHXPIKQHABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC=C(N2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484053 | |
| Record name | 7-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58347-49-2 | |
| Record name | 7-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














